1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione
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Overview
Description
1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring with two ketone functionalities. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the piperazine ring, followed by oxidation to introduce the ketone functionalities.
Reaction Conditions:
Step 1: 4-Methoxyphenylhydrazine + Methyl acetoacetate
Step 2: Cyclization
Step 3: Oxidation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the ketone functionalities but shares the methoxyphenyl group.
4-Methylpiperazine-2,5-dione: Lacks the methoxyphenyl group but shares the piperazine ring with ketone functionalities.
Uniqueness
1-(4-Methoxyphenyl)-4-methylpiperazine-2,5-dione is unique due to the combination of the methoxyphenyl group and the piperazine ring with ketone functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
106619-70-9 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-13-7-12(16)14(8-11(13)15)9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
HDSCFSIWSGBAFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(CC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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